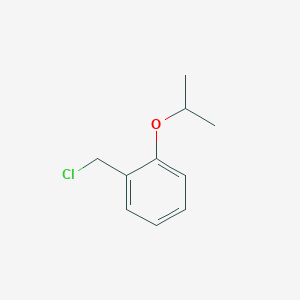

1-(Chloromethyl)-2-(propan-2-yloxy)benzene

Description

Contextualizing 1-(Chloromethyl)-2-(propan-2-yloxy)benzene within Contemporary Organic Synthesis

1-(Chloromethyl)-2-(propan-2-yloxy)benzene, also known as 2-isopropoxybenzyl chloride, is a bifunctional molecule that has found its niche as a key intermediate in the construction of more complex chemical structures. Its primary role in contemporary synthesis is that of a specialized building block, particularly in the preparation of targeted molecules within the pharmaceutical and chemical industries.

The significance of this compound is underscored by its appearance in the patent literature, which indicates its utility in proprietary synthetic routes. nih.gov While detailed academic studies on this specific molecule are not abundant, its structure suggests its application in reactions where the introduction of an ortho-isopropoxybenzyl group is required. This moiety can be found in a variety of biologically active compounds. The isopropoxy group, being bulkier than a methoxy (B1213986) or ethoxy group, can impart specific steric and electronic properties to the target molecule, potentially influencing its biological activity or physical properties. The ortho substitution pattern sets up a specific spatial relationship between the reactive benzylic chloride and the ether group, which can be exploited in intramolecular cyclization reactions to form heterocyclic systems. researchgate.net

Overview of Benzene (B151609) Derivatives Bearing Chloromethyl and Alkoxy Substituents

Benzene derivatives bearing both chloromethyl and alkoxy substituents are a cornerstone of synthetic organic chemistry. The chloromethylation of aromatic compounds is a classic method for introducing a reactive functional group onto an aromatic ring. google.com These compounds, often referred to as substituted benzyl (B1604629) chlorides, are valuable precursors for a multitude of functional groups.

Several general methods are employed for the synthesis of these derivatives:

Chloromethylation of Alkoxybenzenes: This involves the reaction of an alkoxy-substituted benzene with a source of formaldehyde (B43269) and hydrogen chloride. This electrophilic aromatic substitution reaction directly installs the chloromethyl group onto the ring. google.comgoogle.com

Reaction of Alkoxybenzyl Alcohols: The corresponding alkoxybenzyl alcohol can be converted to the benzyl chloride by treatment with reagents like thionyl chloride or hydrogen chloride gas in an inert solvent. google.com Patents have described the importance of controlling reaction conditions, such as temperature and the exclusion of certain metal impurities like iron, to achieve consistent and high yields. google.com

The position of the alkoxy group relative to the chloromethyl group (ortho, meta, or para) significantly influences the molecule's reactivity and synthetic applications. For instance, ortho-alkoxybenzyl halides are known precursors for a variety of cyclic structures through transition-metal-catalyzed intramolecular reactions. researchgate.net The alkoxy group can act as an internal coordinating group, influencing the outcome of the reaction.

Research Landscape and Gaps Pertaining to 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

The current research landscape for 1-(Chloromethyl)-2-(propan-2-yloxy)benzene is primarily defined by its role as a synthetic intermediate rather than a subject of fundamental research. Its properties and synthesis are documented in chemical databases and supplier catalogs, and its utility is implied through its citation in patents. nih.govgoogle.com This suggests that its synthesis has been optimized for specific, often industrial, applications where it serves as a piece in a larger molecular puzzle.

A noticeable gap exists in the academic literature regarding the specific reaction kinetics, mechanistic studies, or the full scope of synthetic transformations possible with 1-(Chloromethyl)-2-(propan-2-yloxy)benzene. While general principles for the reactivity of benzyl chlorides and aryl ethers are well-established, detailed studies on how the ortho-isopropoxy group specifically modulates the reactivity of the chloromethyl group in this compound are scarce. Further academic investigation could explore its potential in novel cyclization reactions, its utility in synthesizing new classes of ligands for catalysis, or its application in creating diverse libraries of compounds for biological screening. Such studies would fill the current knowledge gap and potentially broaden the applications of this versatile, yet underexplored, synthetic intermediate.

Data and Compounds Table

Table 1: Physicochemical Properties of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene nih.govgoogle.com

| Property | Value |

| IUPAC Name | 1-(chloromethyl)-2-(propan-2-yloxy)benzene |

| Synonyms | 2-isopropoxybenzyl chloride, 1-(chloromethyl)-2-isopropoxybenzene |

| CAS Number | 540734-36-9 |

| Molecular Formula | C₁₀H₁₃ClO |

| Molecular Weight | 184.66 g/mol |

| InChIKey | XGMOUOKJHCYSDS-UHFFFAOYSA-N |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(chloromethyl)-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMOUOKJHCYSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476974 | |

| Record name | 1-(chloromethyl)-2-(propan-2-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540734-36-9 | |

| Record name | 1-(chloromethyl)-2-(propan-2-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloromethyl 2 Propan 2 Yloxy Benzene

Strategic Approaches to the Synthesis of Chloromethylated Aromatic Ethers

Direct Halogenation Protocols for the Introduction of the Chloromethyl Group

A primary method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction. This electrophilic aromatic substitution reaction utilizes formaldehyde (B43269) (often in the form of paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). Aromatic rings activated with electron-donating groups, like the propan-2-yloxy group, are particularly amenable to this reaction.

The reaction mechanism involves the in-situ formation of a reactive electrophile, likely a chloromethyl cation (ClCH₂⁺) or a related species, which then attacks the electron-rich benzene (B151609) ring. The propan-2-yloxy group is an ortho-, para-directing activator, meaning the chloromethyl group will be directed to the positions ortho and para to it. Therefore, starting with 2-(propan-2-yloxy)benzene would be expected to yield a mixture of isomers, including the desired 1-(chloromethyl)-2-(propan-2-yloxy)benzene.

Key reagents in this process include:

Aromatic Substrate: 2-(propan-2-yloxy)benzene

Chloromethylating Agents: Paraformaldehyde and Hydrogen Chloride

Catalyst: Zinc Chloride (ZnCl₂) or other Lewis acids like Tin(IV) chloride (SnCl₄).

The formation of diarylmethane byproducts can be a competing side reaction, especially with highly activated aromatic compounds.

Alkylation Reactions in the Formation of the Propan-2-yloxy Moiety

The propan-2-yloxy group can be introduced onto the benzene ring via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing 1-(chloromethyl)-2-(propan-2-yloxy)benzene, this can be achieved in two ways depending on the synthetic sequence.

If the chloromethyl group is already present on the ring, the synthesis would involve the alkylation of 2-(chloromethyl)phenol with a propan-2-yl halide (e.g., 2-bromopropane or 2-chloropropane). The phenolic hydroxyl group is first deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This phenoxide then attacks the propan-2-yl halide in an Sₙ2 reaction to form the ether linkage.

Alternatively, if the propan-2-yloxy group is introduced first, the synthesis would start with phenol, which is alkylated with a propan-2-yl halide to form 2-(propan-2-yloxy)benzene. This product would then undergo a subsequent chloromethylation step as described in section 2.1.1.

Utilization of Grignard Reagents in Benzene Ring Functionalization

Grignard reagents offer a versatile method for forming carbon-carbon bonds, which can be adapted for the synthesis of the target molecule. A plausible, though less direct, route could involve the formation of a Grignard reagent from a suitably substituted bromobenzene derivative.

For instance, one could start with 2-bromo-1-(propan-2-yloxy)benzene. This compound can be reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2-(propan-2-yloxy)phenyl)magnesium bromide. This organometallic intermediate can then be reacted with an electrophilic source of a chloromethyl group. However, a more common approach would be to react the Grignard reagent with formaldehyde to introduce a hydroxymethyl group (-CH₂OH). The resulting (2-(propan-2-yloxy)phenyl)methanol could then be converted to the desired chloromethyl compound using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This two-step process (formylation followed by chlorination) avoids the direct use of potentially unstable chloromethylating Grignard reagents.

Multi-Step Synthesis Pathways for 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

Based on the foregoing reactions, two primary multi-step pathways can be envisioned for the synthesis of 1-(chloromethyl)-2-(propan-2-yloxy)benzene. The choice between these pathways often depends on the directing effects of the substituents and the potential for side reactions.

Pathway A: Etherification followed by Chloromethylation

Williamson Ether Synthesis: Phenol is reacted with a propan-2-yl halide (e.g., 2-bromopropane) in the presence of a base to form 2-(propan-2-yloxy)benzene.

Blanc Chloromethylation: The resulting 2-(propan-2-yloxy)benzene is then subjected to chloromethylation using formaldehyde, hydrogen chloride, and a Lewis acid catalyst to introduce the chloromethyl group, primarily at the ortho and para positions. Separation of the desired ortho-isomer would be necessary.

Pathway B: Chloromethylation followed by Etherification

Chloromethylation of Phenol: This step is generally not feasible as phenols are highly reactive towards chloromethylation and tend to undergo further reactions and polymerization. A more viable approach would be to start with a protected phenol or a precursor like 2-hydroxybenzyl alcohol.

Conversion of Hydroxyl to Chloro Group: If starting with 2-hydroxybenzyl alcohol, the benzylic alcohol can be converted to the corresponding benzyl (B1604629) chloride using reagents like thionyl chloride.

Williamson Ether Synthesis: The resulting 2-(chloromethyl)phenol (if obtainable and stable) or the product from the previous step would then be reacted with a propan-2-yl halide and a base to form the final product.

Given the activating and ortho-, para-directing nature of the propan-2-yloxy group, Pathway A is generally the more strategic and commonly employed approach for achieving the desired substitution pattern.

Evaluation of Reaction Conditions and Catalyst Systems in the Synthesis of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

The efficiency and selectivity of the synthesis of 1-(chloromethyl)-2-(propan-2-yloxy)benzene are highly dependent on the reaction conditions and the choice of catalyst.

Influence of Solvents and Temperature on Reaction Efficiency

For Blanc Chloromethylation:

The choice of solvent can influence the rate and outcome of the chloromethylation reaction. While the reaction can be carried out without a solvent, inert solvents like carbon tetrachloride or dichloromethane are sometimes used. The polarity of the solvent can affect the stability of the reactive intermediates.

Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also promote the formation of undesirable diarylmethane byproducts. For activated substrates like alkoxybenzenes, lower temperatures (e.g., 0-10 °C) are often preferred to enhance the selectivity for the desired monochloromethylated product.

For Williamson Ether Synthesis:

In the Williamson ether synthesis, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (B52724) are generally preferred. These solvents are effective at solvating the cation of the base, leaving the alkoxide nucleophile more reactive. Protic solvents, like alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

The reaction temperature for Williamson ether synthesis is typically in the range of 50 to 100 °C. The reaction time can vary from 1 to 8 hours. Higher temperatures can accelerate the reaction but may also increase the likelihood of competing elimination reactions, especially when using secondary alkyl halides like 2-bromopropane.

The following table summarizes the general influence of solvents and temperature on the key synthetic steps:

| Reaction Step | Solvent | Temperature | Effect on Efficiency |

| Blanc Chloromethylation | Inert (e.g., CCl₄, CH₂Cl₂) or neat | Low (0-10 °C) for activated rings | Minimizes diarylmethane byproduct formation. |

| Williamson Ether Synthesis | Polar aprotic (e.g., DMF, Acetonitrile) | Moderate (50-100 °C) | Enhances nucleophilicity of the alkoxide and reaction rate. |

Catalyst Systems in Chloromethylation

A variety of Lewis acid catalysts can be employed for the Blanc chloromethylation. The activity of the catalyst can influence the reaction conditions required.

| Catalyst | Relative Activity | Typical Conditions |

| **Zinc Chloride (ZnCl₂) ** | Moderate | Most commonly used, effective for activated rings. |

| Tin(IV) Chloride (SnCl₄) | High | Can be used for less reactive substrates or at lower temperatures. |

| Aluminum Chloride (AlCl₃) | Very High | Often too reactive for activated substrates, leading to side products. |

For highly activated substrates like 2-(propan-2-yloxy)benzene, a milder catalyst such as zinc chloride is often sufficient to achieve chloromethylation under controlled temperature conditions. The choice and concentration of the catalyst are crucial for optimizing the yield of 1-(chloromethyl)-2-(propan-2-yloxy)benzene while minimizing the formation of polymeric or diarylmethane impurities.

Catalytic Systems for Enhanced Yield and Selectivity

The synthesis of ethers, particularly unsymmetrical ones like 1-(chloromethyl)-2-(propan-2-yloxy)benzene, often requires catalytic intervention to achieve high yields and selectivity while minimizing side reactions. wikipedia.org The Williamson ether synthesis, a cornerstone of ether formation, can be significantly influenced by the choice of catalyst. francis-press.com

Various catalytic systems have been explored to facilitate the O-alkylation of phenols. These include traditional acid catalysts as well as more advanced systems designed for greater efficiency and milder reaction conditions.

Lewis and Brønsted Acids: Lewis or Brønsted acids can effectively catalyze the alkylation of phenol derivatives, with the primary byproduct being water. rsc.org For instance, the alkylation of phenol with olefins in the presence of acid catalysts is a well-established industrial process. researchgate.net Theoretical studies using density functional theory (DFT) have explored the mechanism of phenol alkylation with olefins like isopropene, mediated by an acid catalyst, showing that O-alkylation to form the phenolic ether is an energetically favorable pathway. researchgate.net

Transition Metal Catalysis: Modern organic synthesis has seen the rise of transition metal catalysts for forming carbon-oxygen bonds. Palladium-catalyzed cross-coupling reactions, for example, have enabled the synthesis of diverse aryl ethers. researchgate.net Similarly, unique Nickel/Copper catalytic systems have provided efficient pathways for the cross-coupling of phenols and vinyl halides to produce aryl-vinyl ethers. organic-chemistry.org While not directly applied to the target compound, these systems highlight the potential for transition metals to enhance selectivity in ether synthesis.

High-Temperature Catalytic Williamson Ether Synthesis (CWES): Innovations in the Williamson synthesis have led to the development of a homogeneous catalytic process at high temperatures (above 300 °C). acs.orgresearchgate.net This method allows the use of weaker, less hazardous alkylating agents like alcohols or esters, avoiding the production of salt byproducts. acs.orgresearchgate.net In this catalytic cycle, an alcohol and a phenol can be converted into an aryl ether and water in the presence of catalytic amounts of an alkali metal carboxylate and phenolate, achieving selectivity up to 99%. acs.orgresearchgate.net

The selection of a specific catalytic system depends on factors such as the nature of the reactants, desired yield, and process scalability. For the synthesis of 1-(chloromethyl)-2-(propan-2-yloxy)benzene, a catalyst that promotes selective O-alkylation over competing C-alkylation on the benzene ring would be crucial. wikipedia.org

Green Chemistry Principles in the Synthesis of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov These principles are increasingly being applied to established reactions like the Williamson ether synthesis to create more environmentally benign synthetic routes. chegg.com

Key green chemistry principles relevant to the synthesis of 1-(chloromethyl)-2-(propan-2-yloxy)benzene include:

Prevention: It is preferable to prevent waste formation than to treat it after it has been created. epa.govacs.org This can be achieved by designing syntheses with high yields and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org Catalytic approaches are superior to stoichiometric ones in this regard. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times, minimizing waste. yale.eduepa.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu This has led to research into solvent-free reactions or the use of water as a reaction medium. researchgate.netnih.gov

Design for Energy Efficiency: Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure whenever possible. yale.eduepa.gov The use of microwave and ultrasound irradiation are techniques that can improve energy efficiency. chegg.comresearchgate.net

Modern adaptations of the Williamson synthesis incorporate these principles, for example, by using microwave irradiation to reduce reaction times and avoid corrosive bases, or by employing surfactants to enable the reaction in an aqueous medium. researchgate.netresearchgate.net

Ultrasound-Assisted Synthetic Approaches

Ultrasound-assisted synthesis, or sonochemistry, has emerged as a powerful tool in green chemistry for accelerating chemical reactions. The application of high-power ultrasound can greatly improve the efficiency of ether synthesis. mdpi.comsemanticscholar.org The physical phenomenon responsible for this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid. This collapse generates localized hot spots with extreme temperatures and pressures, and creates powerful micro-jets that enhance mass transfer, particularly in heterogeneous systems. mdpi.com

Studies have shown that ultrasound can dramatically reduce reaction times and improve yields in etherification reactions. researchgate.net For example, a one-pot heterogeneous synthesis of oligo-isosorbide glycidyl ethers was achieved in just 15 minutes with a 30% yield improvement compared to the silent (non-sonicated) reaction. mdpi.com The efficiency was attributed to the physical effects of micro-jets on the surface of the solid sodium hydroxide reactant. mdpi.com The combination of ultrasound and microwave irradiation has also been reported as an efficient and ecologically valuable route for preparing ethers, often eliminating the need for phase-transfer catalysts. semanticscholar.orgresearchgate.net This approach offers rapid and eco-efficient access to target molecules. mdpi.com

Phase-Transfer Catalysis in the Synthesis of Related Ether Derivatives

Phase-Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. crdeepjournal.orgjetir.org This is particularly relevant for the Williamson ether synthesis, where an ionic phenoxide (often in an aqueous or solid phase) needs to react with an organic-soluble alkyl halide. wikipedia.org

A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) or a crown ether, transports the anion (e.g., phenoxide) from the aqueous/solid phase into the organic phase. wikipedia.orgcrdeepjournal.org In the organic phase, the "naked" anion is highly reactive towards the alkyl halide, significantly accelerating the rate of ether formation.

Benefits of using PTC in ether synthesis include:

Increased Reaction Rates: Reactions can be completed in hours rather than days. researchgate.net

Milder Reaction Conditions: The need for strong, anhydrous bases and harsh solvents is often eliminated. Concentrated aqueous sodium hydroxide can be used instead. crdeepjournal.org

Improved Yields and Selectivity: PTC can lead to high selectivity, for instance, favoring mono-alkylation over di-alkylation. crdeepjournal.org

Process Simplification: The workup procedure is often simplified, and in some systems, the catalyst can be recovered and recycled. researchgate.net

Benzyl chloride and its derivatives are particularly effective substrates in PTC nucleophilic substitutions, reacting cleanly and rapidly to form products like benzyl ethers in high yields. phasetransfer.com However, care must be taken when using certain catalysts, such as benzyl quats, as they can sometimes compete as alkylating agents. phasetransfercatalysis.com

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of the final product, 1-(chloromethyl)-2-(propan-2-yloxy)benzene, and any synthetic intermediates is crucial for obtaining a compound of high purity. The specific techniques employed depend on the physical properties of the compounds (e.g., boiling point, polarity) and the nature of the impurities.

A typical synthesis based on the Williamson reaction would involve a work-up procedure followed by a final purification step.

Aqueous Work-up and Extraction: After the reaction is complete, the mixture is typically quenched, often with water, to decompose any remaining reactive reagents. orgsyn.org The organic product is then separated from the aqueous phase, which contains inorganic salts and the base catalyst. This is usually achieved through liquid-liquid extraction using a water-immiscible organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed sequentially with water and brine (a saturated aqueous solution of sodium chloride) to remove water-soluble impurities.

Drying and Solvent Removal: The extracted organic solution is dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

Purification of the Final Compound: The crude 1-(chloromethyl)-2-(propan-2-yloxy)benzene can be purified by several methods:

Distillation: Given that many ethers and chloromethylated aromatic compounds are liquids, fractional distillation under reduced pressure is a common and effective method for purification on a larger scale. This technique separates compounds based on differences in their boiling points.

Chromatography: For smaller scales or for removing impurities with similar boiling points, column chromatography is the preferred method. The crude product is passed through a stationary phase (e.g., silica gel) using a mobile phase (a solvent or mixture of solvents), separating components based on their polarity.

Crystallization: If the final compound or an intermediate is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

For intermediates, such as a sodium phenoxide salt, purification might involve precipitation from a reaction mixture and washing with a non-polar solvent to remove organic impurities before its use in the subsequent step. The purification of precursor materials like α-chloro ethers can also be critical and may involve distillation, though decomposition can be a concern with extended heating. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of 1 Chloromethyl 2 Propan 2 Yloxy Benzene

Electrophilic Aromatic Substitution Reactions Involving 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

Electrophilic aromatic substitution (SEAr) reactions are a cornerstone of benzene (B151609) chemistry, and the substituents on the ring in 1-(chloromethyl)-2-(propan-2-yloxy)benzene play a crucial role in dictating the outcome of these reactions. wikipedia.org

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on 1-(chloromethyl)-2-(propan-2-yloxy)benzene is primarily controlled by the powerful electron-donating isopropoxy group. Alkoxy groups, such as the isopropoxy group, are strong activating groups and are ortho, para-directors. libretexts.orgyoutube.com This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. libretexts.org This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. numberanalytics.com

The chloromethyl group, on the other hand, is generally considered to be a weakly deactivating group due to the inductive effect of the electronegative chlorine atom. numberanalytics.com However, the directing effect of the isopropoxy group is dominant. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the isopropoxy group. The position para to the isopropoxy group (position 4) is sterically unhindered. The other ortho position (position 6) is also available. The position ortho to the isopropoxy group and meta to the chloromethyl group (position 3) is less favored. Substitution at the position meta to the isopropoxy group (position 5) is generally not observed under kinetic control.

The combined electronic effects of the substituents are summarized in the following table:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -OCH(CH₃)₂ | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Activating | Ortho, Para |

| -CH₂Cl | -I (Weakly electron-withdrawing) | None | Weakly Deactivating | Ortho, Para (weak) |

Due to the strong activating and directing effect of the isopropoxy group, electrophiles are predicted to predominantly attack the positions indicated below:

Position 4 (para to -OCH(CH₃)₂): Highly favored due to strong activation and minimal steric hindrance.

Position 6 (ortho to -OCH(CH₃)₂): Favored due to strong activation, but may be slightly less favored than the para position due to potential steric hindrance from the adjacent isopropoxy group.

Position 3 and 5 (meta to -OCH(CH₃)₂): Disfavored.

Mechanistic Pathways of Electrophilic Attack

The mechanism of electrophilic aromatic substitution on 1-(chloromethyl)-2-(propan-2-yloxy)benzene follows the general, well-established two-step pathway. viu.calibretexts.org

Formation of the Sigma Complex (Arenium Ion): The electrophile (E⁺) attacks the electron-rich benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack at the para position relative to the isopropoxy group is shown below. The positive charge in the arenium ion is delocalized across the ring and, importantly, can be stabilized by the lone pairs of the isopropoxy group's oxygen atom. This stabilization is a key factor in the high reactivity of alkoxy-substituted benzenes. libretexts.org

Deprotonation to Restore Aromaticity: A weak base present in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This step regenerates the stable aromatic ring, leading to the final substituted product.

The rate-determining step of this reaction is the formation of the sigma complex. viu.ca The stability of this intermediate directly influences the reaction rate. The isopropoxy group significantly stabilizes the arenium ion, particularly when the attack is at the ortho or para positions, thus accelerating the reaction.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group of 1-(chloromethyl)-2-(propan-2-yloxy)benzene is a benzylic halide, which makes it particularly susceptible to nucleophilic substitution reactions. ucalgary.ca This reactivity allows for the introduction of a wide variety of functional groups, making it a valuable synthetic intermediate.

Kinetics and Thermodynamics of Nucleophilic Attack on the Chloromethyl Moiety

Nucleophilic substitution at a benzylic carbon can proceed through either an SN1 or SN2 mechanism, or a mixture of both, depending on the reaction conditions (nucleophile, solvent, temperature) and the substitution pattern on the aromatic ring. stackexchange.comlibretexts.org

SN1 Mechanism: This mechanism involves the formation of a benzylic carbocation intermediate in the rate-determining step, followed by rapid attack by the nucleophile. libretexts.org The isopropoxy group at the ortho position can stabilize the benzylic carbocation through resonance, which would favor an SN1 pathway. fiveable.me The stability of carbocations generally follows the order: tertiary > secondary > primary. libretexts.org Benzylic carbocations are particularly stable due to resonance delocalization of the positive charge into the benzene ring. leah4sci.com

SN2 Mechanism: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents and is sensitive to steric hindrance around the reaction center. libretexts.org

For 1-(chloromethyl)-2-(propan-2-yloxy)benzene, being a primary benzylic halide, an SN2 mechanism is generally expected. ucalgary.ca However, the ability of the ortho-isopropoxy group to stabilize a potential carbocation intermediate means that an SN1 mechanism cannot be entirely ruled out, especially under solvolytic conditions or with weakly basic nucleophiles. nih.govnih.govresearchgate.net The actual mechanism is likely a continuum between the two extremes, and the reaction kinetics can be influenced by the specific nucleophile and solvent used.

Studies on the solvolysis of substituted benzyl (B1604629) chlorides have shown that electron-donating groups on the ring can accelerate the reaction by stabilizing the developing positive charge in the transition state, which is consistent with a mechanism having some SN1 character. nih.govnih.gov Hammett plots, which correlate reaction rates with substituent constants, are a valuable tool for elucidating these mechanisms. For the solvolysis of benzyl chlorides, negative ρ (rho) values are typically observed, indicating a buildup of positive charge at the benzylic carbon in the transition state. nih.govviu.ca

The table below provides a qualitative prediction of the effect of reaction conditions on the likely mechanism for nucleophilic substitution on 1-(chloromethyl)-2-(propan-2-yloxy)benzene.

| Condition | Favored Mechanism | Rationale |

|---|---|---|

| Strong, concentrated nucleophile (e.g., CN⁻, RS⁻) | SN2 | The high concentration and reactivity of the nucleophile favor a bimolecular reaction. |

| Weak nucleophile/Solvolysis (e.g., H₂O, ROH) | SN1 or borderline | A weak nucleophile is less likely to initiate a concerted attack, allowing for ionization to a carbocation, which is stabilized by the ortho-isopropoxy group. |

| Polar aprotic solvent (e.g., Acetone, DMSO) | SN2 | These solvents solvate the cation but not the nucleophile effectively, increasing the nucleophile's reactivity. |

| Polar protic solvent (e.g., Ethanol, Water) | SN1 | These solvents can solvate both the leaving group anion and the carbocation intermediate, facilitating the ionization step. |

Formation of Diverse Derivatives via Nucleophilic Substitution

The reactivity of the chloromethyl group allows for the synthesis of a wide array of derivatives by reacting 1-(chloromethyl)-2-(propan-2-yloxy)benzene with various nucleophiles. youtube.com Some examples of these transformations are outlined below:

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (2-(propan-2-yloxy)phenyl)methanol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 1-(methoxymethyl)-2-(propan-2-yloxy)benzene |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-(2-(propan-2-yloxy)phenyl)acetonitrile |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-(azidomethyl)-2-(propan-2-yloxy)benzene |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 1-((phenylthio)methyl)-2-(propan-2-yloxy)benzene |

| Amine (RNH₂) | Ammonia (NH₃) | (2-(propan-2-yloxy)phenyl)methanamine |

These reactions typically proceed in good yield under appropriate conditions, highlighting the utility of 1-(chloromethyl)-2-(propan-2-yloxy)benzene as a versatile building block in organic synthesis.

Oxidative and Reductive Transformations of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

The chemical reactivity of 1-(chloromethyl)-2-(propan-2-yloxy)benzene is characterized by the transformations of its two functional groups: the chloromethyl group at the benzylic position and the isopropoxy group on the aromatic ring. The benzylic carbon is particularly reactive and susceptible to both oxidative and reductive transformations.

Oxidative Transformations: The chloromethyl group of 1-(chloromethyl)-2-(propan-2-yloxy)benzene can be oxidized to higher oxidation states, primarily yielding the corresponding aldehyde and carboxylic acid. A common pathway for this transformation involves an initial hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-isopropoxybenzyl alcohol. This benzylic alcohol can then be subjected to oxidation. colorado.edu The use of mild oxidizing agents, such as manganese dioxide (MnO2), is selective for the oxidation of benzylic alcohols to aldehydes. colorado.edu Therefore, the reaction of 1-(chloromethyl)-2-(propan-2-yloxy)benzene under these conditions would be expected to produce 2-isopropoxybenzaldehyde. scbt.comsigmaaldrich.comchemsrc.comchemicalbook.com More vigorous oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the corresponding carboxylic acid, 2-isopropoxybenzoic acid. The oxidation of alkylbenzenes to carboxylic acids is a well-established transformation. lumenlearning.com

Reductive Transformations: The chloromethyl group can undergo reduction to a methyl group. This can be achieved through catalytic hydrogenation, where the carbon-chlorine bond is cleaved and replaced by a carbon-hydrogen bond. This process, known as hydrogenolysis, would convert 1-(chloromethyl)-2-(propan-2-yloxy)benzene into 1-methyl-2-(propan-2-yloxy)benzene. Another reductive pathway involves the reaction with a hydride source, such as lithium aluminum hydride, which can reduce the alkyl halide to an alkane.

Comparative Reactivity Studies with Related Aromatic Compounds

The reactivity of 1-(chloromethyl)-2-(propan-2-yloxy)benzene is influenced by the electronic and steric effects of its substituents. Comparative studies with isomeric and structurally related compounds provide valuable insights into these influences.

Impact of Isomeric Substitution Patterns (e.g., para vs. ortho chloromethyl-isopropoxybenzene)

The position of the isopropoxy group relative to the chloromethyl group significantly impacts the molecule's reactivity, particularly in nucleophilic substitution reactions. The isopropoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring through resonance. masterorganicchemistry.comlibretexts.orglibretexts.org This electron-donating effect also influences the reactivity of the chloromethyl group.

In reactions that proceed through a carbocation intermediate, such as SN1 solvolysis, the rate of reaction is highly dependent on the stability of the resulting benzyl carbocation. lumenlearning.com An alkoxy group in the para position strongly stabilizes the carbocation through resonance, leading to a significant rate enhancement compared to unsubstituted benzyl chloride. nih.govrsc.orgnih.gov For the ortho isomer, 1-(chloromethyl)-2-(propan-2-yloxy)benzene, the isopropoxy group can also stabilize the adjacent benzylic carbocation via resonance. However, the ortho position also introduces steric hindrance, which can impede the approach of the nucleophile and the solvation of the transition state. stackexchange.com Generally, the para isomer is expected to be more reactive in SN1 type reactions due to the absence of steric hindrance from the substituent. stackexchange.com

| Isomer | Electronic Effect of Isopropoxy Group | Steric Effect of Isopropoxy Group | Predicted Relative Rate of Solvolysis (SN1) |

|---|---|---|---|

| 1-(Chloromethyl)-2-(propan-2-yloxy)benzene (ortho) | Strongly activating (resonance stabilization of carbocation) | Significant steric hindrance | Less reactive than para isomer |

| 1-(Chloromethyl)-4-(propan-2-yloxy)benzene (para) | Strongly activating (resonance stabilization of carbocation) | Minimal steric hindrance | More reactive than ortho isomer |

Effects of Different Alkoxy Group Branching (e.g., tert-butoxy (B1229062) vs. propan-2-yloxy)

The degree of branching in the alkoxy group also modulates the reactivity of the chloromethyl group. This is due to a combination of steric and electronic effects. Both the propan-2-yloxy (isopropoxy) and the tert-butoxy groups are electron-donating. The electron-donating ability generally increases with the number of alkyl groups attached to the alpha-carbon, following the order of tert-butyl > isopropyl. This enhanced electron-donating character of the tert-butoxy group would be expected to further stabilize a benzylic carbocation intermediate, thereby increasing the rate of SN1 reactions.

However, the steric bulk of the alkoxy group also increases with branching. A tert-butoxy group is significantly larger than an isopropoxy group. In the ortho position, this increased steric hindrance can be expected to have a more pronounced effect, potentially slowing down the reaction rate by shielding the reaction center from the attacking nucleophile.

| Substituent (at ortho position) | Inductive/Resonance Effect | Steric Hindrance | Predicted Impact on SN1 Reactivity |

|---|---|---|---|

| -O-CH(CH₃)₂ (propan-2-yloxy) | Strongly electron-donating | Moderate | Enhanced reactivity due to electronic effects, moderately hindered by steric effects. |

| -O-C(CH₃)₃ (tert-butoxy) | Very strongly electron-donating | High | Potentially faster due to stronger electronic donation, but may be significantly slowed by severe steric hindrance. |

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 1 Chloromethyl 2 Propan 2 Yloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 1-(Chloromethyl)-2-(propan-2-yloxy)benzene, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the isopropoxy protons.

The aromatic protons are expected to appear in the downfield region, typically between δ 6.8 and 7.5 ppm, due to the deshielding effect of the benzene (B151609) ring. The specific chemical shifts and splitting patterns of these four protons would provide information about their relative positions on the substituted ring. The protons on the benzene ring are anticipated to show complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with each other.

The two protons of the chloromethyl (-CH₂Cl) group are expected to appear as a singlet, as there are no adjacent protons to couple with. This signal would likely be found in the range of δ 4.5-4.7 ppm, shifted downfield due to the electronegativity of the adjacent chlorine atom.

The isopropoxy group would give rise to two signals. The methine proton (-CH) would appear as a septet (or multiplet) around δ 4.5-4.6 ppm, coupled with the six equivalent methyl protons. The six protons of the two methyl groups (-CH₃) would appear as a doublet in the upfield region, typically around δ 1.3-1.4 ppm, due to coupling with the single methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.8 - 7.5 | m | 4H |

| Chloromethyl (-CH₂Cl) | 4.5 - 4.7 | s | 2H |

| Isopropoxy Methine (-CH) | 4.5 - 4.6 | sept | 1H |

| Isopropoxy Methyl (-CH₃) | 1.3 - 1.4 | d | 6H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene, ten distinct carbon signals are expected.

The six aromatic carbons would appear in the range of δ 110-160 ppm. The carbon atom attached to the isopropoxy group (C-O) would be the most downfield of the aromatic signals, while the carbon attached to the chloromethyl group would also be significantly downfield. The remaining four aromatic carbons would have chemical shifts determined by their position relative to these substituents.

The carbon of the chloromethyl group (-CH₂Cl) is expected to resonate around δ 45-50 ppm. The methine carbon of the isopropoxy group (-CH) would appear around δ 70-72 ppm, and the two equivalent methyl carbons (-CH₃) would be found in the upfield region, around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-CH₂Cl | 130 - 135 |

| Aromatic C-H | 110 - 130 |

| Isopropoxy Methine (-CH) | 70 - 72 |

| Chloromethyl (-CH₂Cl) | 45 - 50 |

| Isopropoxy Methyl (-CH₃) | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Confirmation

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this molecule, it would confirm the coupling between the aromatic protons and the coupling between the methine and methyl protons of the isopropoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene would exhibit characteristic absorption bands.

C-H stretching (aromatic): Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): The C-H stretching vibrations of the isopropoxy and chloromethyl groups would be observed in the region of 2850-3000 cm⁻¹.

C=C stretching (aromatic): Aromatic ring C=C stretching vibrations typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O stretching (ether): A strong, characteristic C-O stretching band for the aryl-alkyl ether linkage is expected in the range of 1200-1260 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration of the chloromethyl group would likely appear as a medium to strong band in the region of 600-800 cm⁻¹.

Aromatic C-H bending: Out-of-plane C-H bending vibrations for the ortho-disubstituted benzene ring would be observed in the fingerprint region, typically around 750 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |

| C-O Ether Stretch | 1200 - 1260 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| Aromatic C-H Bend | ~750 | Strong |

Note: Predicted values are based on typical IR frequencies for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 1-(Chloromethyl)-2-(propan-2-yloxy)benzene, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 184, corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, an [M+2]⁺ peak at m/z 186 with an intensity of approximately one-third of the molecular ion peak would also be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern would likely involve the loss of various fragments. Common fragmentation pathways could include the loss of a chlorine atom to give a peak at m/z 149, or the loss of the chloromethyl radical (-CH₂Cl) to give a peak at m/z 135. Fragmentation of the isopropoxy group could lead to the loss of a propyl group or an isopropoxy radical.

Table 4: Predicted Mass Spectrometry Fragments for 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

| m/z | Identity of Fragment |

| 184/186 | [M]⁺ (Molecular Ion) |

| 149 | [M - Cl]⁺ |

| 135 | [M - CH₂Cl]⁺ |

Note: Predicted fragmentation is based on common fragmentation pathways for similar compounds.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 1-(Chloromethyl)-2-(propan-2-yloxy)benzene exhibit characteristic absorptions in the ultraviolet region. The benzene ring is the primary chromophore. The substitution on the ring will influence the wavelength of maximum absorption (λ_max). Typically, substituted benzenes show two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The presence of the isopropoxy and chloromethyl groups is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

Table 5: Predicted UV-Vis Absorption Maxima for 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

| Transition | Predicted λ_max (nm) |

| E2-band | ~220 - 240 |

| B-band | ~270 - 290 |

Note: Predicted values are based on typical UV-Vis absorptions for substituted benzenes.

High-Resolution Analytical Techniques for Purity and Identity Confirmation

To ascertain the purity and confirm the identity of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene, a suite of advanced analytical methods is utilized. These techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis, offer orthogonal approaches to sample characterization, ensuring a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For 1-(Chloromethyl)-2-(propan-2-yloxy)benzene, a reverse-phase HPLC method is typically employed. This method separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile (B52724) and water.

The purity of the compound is determined by integrating the area of the peak corresponding to 1-(Chloromethyl)-2-(propan-2-yloxy)benzene and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak is indicative of high purity. While specific application notes for this exact isomer are not prevalent, a method for a similar compound, 1-(Chloromethyl)-2-(propan-2-yl)benzene, utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sigmaaldrich.com A similar system would be effective for the analysis of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene.

Table 1: Representative HPLC Parameters for Analysis of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

| Parameter | Value |

| Column | C18 reverse-phase, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Detector | UV-Vis at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact mobile phase composition |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of volatile compounds like 1-(Chloromethyl)-2-(propan-2-yloxy)benzene.

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for definitive identification.

For 1-(Chloromethyl)-2-(propan-2-yloxy)benzene (molar mass: 184.66 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 184, corresponding to the intact molecule. The presence of chlorine would also result in a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation pathways would likely involve the loss of the chloromethyl group (-CH₂Cl, m/z 49/51) or the isopropyl group (-C₃H₇, m/z 43).

Table 2: Predicted GC-MS Fragmentation Data for 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 184/186 | [C₁₀H₁₃ClO]⁺ (Molecular Ion) |

| 149 | [C₉H₁₀O]⁺ (Loss of Cl) |

| 135 | [C₇H₇O]⁺ (Loss of C₃H₆ from the isopropyl group) |

| 107 | [C₇H₇O]⁺ (Benzylic cation with hydroxyl) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. It provides the percentage by mass of each element present in the compound. For 1-(Chloromethyl)-2-(propan-2-yloxy)benzene, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₃ClO. nih.govbldpharm.comnih.gov The experimental results from an elemental analyzer for a highly pure sample should closely match these theoretical values, typically within a margin of ±0.4%.

Table 3: Elemental Composition of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 65.04 |

| Hydrogen | H | 1.01 | 7.10 |

| Chlorine | Cl | 35.45 | 19.20 |

| Oxygen | O | 16.00 | 8.66 |

Computational and Theoretical Investigations of 1 Chloromethyl 2 Propan 2 Yloxy Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, offering a window into the microscopic world of molecules. For 1-(chloromethyl)-2-(propan-2-yloxy)benzene, these calculations can elucidate its preferred three-dimensional shape and the distribution of electrons within the molecule, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) is a computational method that is widely used to investigate the electronic structure of many-body systems. researchgate.netphyschemres.org It is particularly effective for determining the most stable conformations of flexible molecules like 1-(chloromethyl)-2-(propan-2-yloxy)benzene. The molecule possesses several rotatable bonds: the C-O bond of the isopropoxy group, the C-C bond connecting the chloromethyl group to the benzene (B151609) ring, and the C-O bond of the ether linkage to the ring.

Rotation around these bonds gives rise to various conformers. DFT calculations, often using functionals like B3LYP in conjunction with a basis set such as 6-31G(d,p), can be employed to perform a conformational analysis. scispace.comeurjchem.com This analysis involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The goal is to identify the geometries that correspond to energy minima on the potential energy surface. The conformer with the lowest calculated energy is considered the most stable and is predicted to be the most populated at equilibrium. For 1-(chloromethyl)-2-(propan-2-yloxy)benzene, the most stable conformer is likely to be one that minimizes steric hindrance between the bulky isopropoxy group, the chloromethyl group, and the hydrogen atoms on the benzene ring.

A hypothetical energy profile for the rotation around the Ar-O bond might reveal the energetic barriers between different staggered and eclipsed conformations. The most stable conformer would likely have the isopropyl group oriented away from the chloromethyl group to minimize steric clash.

Table 1: Hypothetical Relative Energies of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene Conformers

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.5 |

| Eclipsed | 0° | 4.0 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.net

For 1-(chloromethyl)-2-(propan-2-yloxy)benzene, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the isopropoxy group and the chlorine atom of the chloromethyl group due to the high electronegativity of these atoms. The aromatic ring itself would exhibit a complex potential landscape, with the ortho and para positions relative to the electron-donating isopropoxy group being more electron-rich (more negative) than the meta positions. The hydrogen atoms of the methyl groups and the benzene ring would be associated with regions of positive potential (blue). This visualization helps in predicting that electrophiles would preferentially interact with the oxygen, chlorine, and the activated positions on the benzene ring, while nucleophiles would be attracted to the carbon atom of the chloromethyl group and the hydrogen atoms.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. For 1-(chloromethyl)-2-(propan-2-yloxy)benzene, a key reaction of interest would be the nucleophilic substitution of the chlorine atom. This is a common reaction for benzyl-type halides.

Using DFT or other high-level ab initio methods, the reaction pathway for the substitution of the chloro group by a nucleophile (e.g., hydroxide) can be calculated. This involves identifying the structures of the reactants, the transition state, and the products along the reaction coordinate. The transition state is a critical point on the potential energy surface, representing the energy maximum along the minimum energy path between reactants and products. Its geometry and energy determine the activation energy of the reaction and thus the reaction rate. For a substitution reaction at the chloromethyl group, both SN1 and SN2 mechanisms could be investigated. The calculations would help determine which pathway is more favorable by comparing the activation energies. The stability of the potential carbocation intermediate in an SN1 pathway would be influenced by the electronic effects of the ortho-isopropoxy group.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. nih.govunibo.it Once the optimized, minimum-energy geometry of 1-(chloromethyl)-2-(propan-2-yloxy)benzene is obtained from DFT calculations, its spectroscopic properties can be computed.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This predicted spectrum can then be compared with an experimental spectrum to aid in the assignment of vibrational modes to specific functional groups, such as the C-O-C stretch of the ether, the C-Cl stretch, and the various vibrations of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical chemical shifts are often calculated relative to a standard compound like tetramethylsilane (B1202638) (TMS) and can be very useful in assigning the peaks in an experimental NMR spectrum, especially for complex molecules with many similar protons or carbons.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| CH(CH₃)₂ | 4.6 |

| CH(CH₃)₂ | 1.3 (doublet) |

| CH₂Cl | 4.7 (singlet) |

| Aromatic-H | 6.9 - 7.3 |

Note: This table is illustrative. Actual values would require specific calculations.

Structure-Reactivity Relationships Derived from Theoretical Data

By integrating the insights gained from the computational studies described above, it is possible to establish structure-reactivity relationships for 1-(chloromethyl)-2-(propan-2-yloxy)benzene. rsc.org

The electronic properties derived from DFT calculations, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO), can quantify the reactivity. The isopropoxy group at the ortho position is an electron-donating group, which increases the electron density on the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. Conversely, the chloromethyl group is an electron-withdrawing group, which deactivates the ring but also makes the benzylic carbon an excellent site for nucleophilic attack.

The MEP map visually confirms these electronic effects. The conformational analysis reveals the most likely shape of the molecule, which can influence how it interacts with other molecules or fits into an active site of an enzyme. The modeling of reaction pathways provides quantitative data on the kinetics and thermodynamics of potential reactions, allowing for predictions of reaction outcomes under different conditions. Together, these theoretical data points create a comprehensive picture of the molecule's chemical personality, linking its specific structural features to its expected reactivity.

1 Chloromethyl 2 Propan 2 Yloxy Benzene As a Key Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Molecules

The unique combination of a reactive benzylic chloride and a sterically influencing isopropoxy group makes 1-(chloromethyl)-2-(propan-2-yloxy)benzene a strategic starting material for the synthesis of a variety of advanced organic molecules.

The chloromethyl group of 1-(chloromethyl)-2-(propan-2-yloxy)benzene is a key functional handle for introducing the 2-isopropoxybenzyl moiety into other molecules through nucleophilic substitution reactions. This allows for the construction of more elaborate functionalized aromatic systems. The isopropoxy group can influence the electronic and steric properties of the resulting molecule, which can be advantageous in designing compounds with specific characteristics.

For instance, the alkylation of benzene (B151609) and its derivatives with related chloromethyl compounds in the presence of a Lewis acid catalyst like aluminum chloride is a known method for creating more complex aromatic structures. researchgate.net While specific studies detailing the use of 1-(chloromethyl)-2-(propan-2-yloxy)benzene in this context are not widely published, the general reactivity pattern of benzylic chlorides suggests its utility in Friedel-Crafts type alkylations to produce substituted diarylmethanes and related structures.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these structures often relies on the use of versatile building blocks that can be readily incorporated into a cyclic framework. The electrophilic nature of the chloromethyl group in 1-(chloromethyl)-2-(propan-2-yloxy)benzene makes it a suitable reagent for the N-alkylation or C-alkylation of various heterocyclic precursors.

Research into the synthesis of heterocyclic compounds frequently involves the reaction of nucleophilic heteroatoms (like nitrogen or sulfur in amines and thiols) with electrophilic partners. researchgate.net For example, the reaction of a compound containing a reactive chloromethyl group with an amine can lead to the formation of N-benzyl derivatives, a common structural motif in biologically active molecules. nih.gov While direct examples are scarce in the literature, it is plausible that 1-(chloromethyl)-2-(propan-2-yloxy)benzene could be employed in the synthesis of novel heterocyclic systems, where the 2-isopropoxybenzyl group could play a role in directing the stereochemistry or influencing the biological activity of the final product.

Application in Agrochemical Synthesis as a Building Block

The development of new agrochemicals is crucial for modern agriculture. Many pesticides and herbicides are complex organic molecules that require multi-step synthetic routes. The structural motifs present in 1-(chloromethyl)-2-(propan-2-yloxy)benzene are found in various biologically active compounds, suggesting its potential as a building block in the synthesis of new agrochemicals.

Intermediate in the Preparation of Novel Materials

The field of materials science is constantly seeking new molecules with unique properties for applications ranging from polymers to specialty chemicals. The structure of 1-(chloromethyl)-2-(propan-2-yloxy)benzene lends itself to incorporation into larger molecular assemblies and polymers.

In polymer chemistry, monomers with reactive functional groups are essential for building polymer chains with desired properties. The chloromethyl group of 1-(chloromethyl)-2-(propan-2-yloxy)benzene can potentially be used in polymerization reactions. For example, it could serve as an initiator or a monomer in certain types of polymerization.

One possible application is in the synthesis of poly(benzyl acrylate)s or poly(benzyl methacrylate)s, where the benzyl (B1604629) group could be derived from 1-(chloromethyl)-2-(propan-2-yloxy)benzene. Research has shown that polymers like poly-[2, 5-bis(4′-methoxybenzoyloxy)benzyl acrylate] exhibit interesting mesomorphic behaviors. researchgate.net By analogy, polymers incorporating the 2-isopropoxybenzyl moiety might display unique thermal or optical properties.

Specialty chemicals are a broad category of products that are sold on the basis of their performance or function. The synthesis of these chemicals often requires intermediates that can impart specific properties to the final product. 1-(Chloromethyl)-2-(propan-2-yloxy)benzene, with its combination of an aromatic ring, a reactive site, and an ether linkage, can be considered a precursor for various specialty chemicals.

For example, it could be used in the synthesis of specific antioxidants, UV stabilizers, or as a precursor to more complex molecules used in the fragrance or flavor industry. The isopropoxy group, in particular, can enhance the lipophilicity of a molecule, which can be a desirable trait in certain applications.

Strategic Importance in Pharmaceutical Lead Compound Synthesis (Focus on Synthetic Utility, Not Biological Activity)

1-(Chloromethyl)-2-(propan-2-yloxy)benzene, also known as 2-isopropoxybenzyl chloride, is a bifunctional organic molecule that serves as a versatile building block in the synthesis of more complex molecular architectures. nih.gov Its value in medicinal chemistry is derived from the orthogonal reactivity of its two key functional groups: the reactive chloromethyl group and the more stable isopropoxy group attached to a benzene ring.

The chloromethyl group is a prime site for introducing a wide range of functionalities through nucleophilic substitution reactions. This allows for the facile connection of the 2-isopropoxybenzyl scaffold to other molecular fragments, a crucial step in the assembly of potential drug candidates. The isopropoxy group, being a bulky and lipophilic ether, can play a significant role in modulating the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. Furthermore, the ortho-disubstitution pattern on the benzene ring provides a specific steric and electronic environment that can be exploited to achieve desired binding interactions with biological targets.

The strategic importance of this intermediate lies in its ability to generate a library of diverse compounds through systematic modification. In the context of lead compound synthesis, where the goal is to identify a molecule with promising, albeit not yet optimized, activity, 1-(Chloromethyl)-2-(propan-2-yloxy)benzene provides a robust platform for exploring chemical space around a core scaffold.

Design and Synthesis of Derivatives of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene

The design and synthesis of derivatives of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene are centered on the independent or combined modification of its three main components: the chloromethyl group, the alkoxy substituent, and the aromatic ring.

The benzylic chloride of the chloromethyl group is highly susceptible to nucleophilic substitution, making it an ideal handle for introducing a variety of substituents. This reactivity allows for the construction of diverse molecular frameworks.

Table 1: Potential Nucleophilic Substitution Reactions at the Chloromethyl Group

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or secondary amines | Substituted benzylamines |

| Alcohols/Phenols | Sodium alkoxide/phenoxide | Benzyl ethers |

| Thiols | Sodium thiolate | Benzyl thioethers |

| Azide | Sodium azide | Benzyl azides |

| Cyanide | Sodium cyanide | Benzyl nitriles |

| Carboxylates | Carboxylate salts | Benzyl esters |

| Carbon nucleophiles | Grignard reagents, organolithiums | Alkylated arenes |

The synthesis of substituted benzylamines is a particularly common transformation, as the resulting secondary or tertiary amines are prevalent motifs in many classes of pharmaceuticals. For instance, reaction with a primary amine would yield an N-(2-isopropoxybenzyl)amine, a scaffold that can be further elaborated.

The isopropoxy group, while generally stable, can be modified or cleaved under specific conditions to generate new derivatives. Cleavage of the ether bond, typically under strong acidic conditions (e.g., HBr or HI), would yield 2-(chloromethyl)phenol. This phenolic derivative opens up new avenues for functionalization, such as esterification or the introduction of different ether linkages.

Furthermore, the isopropyl group itself could be replaced by other alkyl or aryl groups during the initial synthesis of the building block, starting from 2-(chloromethyl)phenol. This allows for a systematic investigation of how the size, shape, and electronics of the alkoxy substituent influence the properties of the final compound.

Table 2: Potential Modifications of the Alkoxy Group

| Reaction Type | Reagents | Resulting Functional Group |

| Ether Cleavage | HBr, HI | Phenol |

| O-Dealkylation | BBr₃ | Phenol |

| Trans-etherification | (Requires synthesis from phenol) | Other ethers (e.g., methoxy (B1213986), ethoxy) |

The aromatic ring of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The isopropoxy group is an ortho-, para-director and an activating group, while the chloromethyl group is a deactivating ortho-, para-director. The interplay of these effects will govern the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation.

The introduction of additional substituents on the aromatic ring can significantly impact the synthetic pathways by altering the electronic properties and steric environment of the molecule. For example, the introduction of an electron-withdrawing group could modify the reactivity of the chloromethyl group or influence the binding affinity of the final molecule to its biological target.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogen-substituted derivative |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivative |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted derivative |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Chloromethyl)-2-(propan-2-yloxy)benzene, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with 2-(propan-2-yloxy)benzene. Introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

-

Step 2 : Optimize temperature (typically 0–25°C) and solvent (e.g., dichloromethane) to minimize side reactions like over-alkylation.

-

Step 3 : Purify via column chromatography (SiO₂, hexane/ethyl acetate gradient) and confirm purity using GC-MS or NMR .

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | CH₂Cl₂ |

| Reaction Time | 4–6 hours |

| Yield | 65–75% |

Q. What spectroscopic techniques are critical for characterizing 1-(Chloromethyl)-2-(propan-2-yloxy)benzene?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm), chloromethyl (-CH₂Cl, δ 4.5–4.7 ppm), and isopropyl groups (-OCH(CH₃)₂, δ 1.2–1.4 ppm) .

- IR Spectroscopy : Detect C-Cl stretching (~650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M]⁺ at m/z 184 (C₁₀H₁₁ClO) .

Q. What safety precautions are necessary when handling 1-(Chloromethyl)-2-(propan-2-yloxy)benzene?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) due to lachrymatory effects of chloromethyl groups.

- Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis to formaldehyde and HCl .

- Store under inert gas (N₂/Ar) at 4°C to limit decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution in 1-(Chloromethyl)-2-(propan-2-yloxy)benzene?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces.

- The electron-donating isopropyloxy group directs electrophiles (e.g., NO₂⁺) to the para position relative to itself, while the chloromethyl group acts as a weak meta-director .

- Validate predictions experimentally using nitration or halogenation reactions .

Q. What strategies resolve contradictory data in kinetic studies of hydrolysis reactions involving 1-(Chloromethyl)-2-(propan-2-yloxy)benzene?

- Methodology :

- Variable Control : Isolate pH (5–9), temperature (25–40°C), and solvent polarity effects using buffered aqueous-organic mixtures .

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to track proton transfer steps.

- Data Reconciliation : Apply multivariate regression to distinguish between SN1/SN2 pathways. Conflicting rate constants often arise from solvent microenvironments .

Q. How can 1-(Chloromethyl)-2-(propan-2-yloxy)benzene serve as a precursor in enantioselective synthesis?

- Methodology :

-

Chiral Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids, using ligands like BINAP to induce asymmetry .

-

Case Study : Synthesize axially chiral biaryls via Ullmann coupling, achieving >90% ee with CuI/(R)-DTBM-SEGPHOS .

- Application Table :

| Target Molecule | Reaction Type | Catalyst System | ee (%) |

|---|---|---|---|